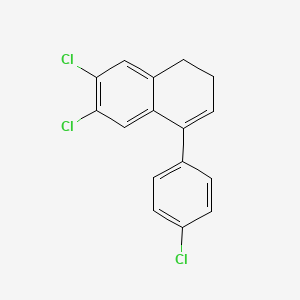
6,7-Dichloro-4-(4-chlorophenyl)-1,2-dihydronaphthalene
Cat. No. B8636732
M. Wt: 309.6 g/mol
InChI Key: UNTAUUYWHMISIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04503062
Procedure details


Magnesium turnings (1.5 g.) and diethyl ether (30 ml.) were stirred while a solution of p-bromochlorobenzene (12 g.) in diethyl ether (100 ml.) was added to form the Grignard reagent. The solution was heated under reflux for 10 minutes, then a solution of 6,7-dichloro-1,2,3,4-tetrahydro-1-oxonaphthalene (9 g.) in diethyl ether (100 ml.) was added over 20 minutes, and the mixture was then heated under reflux for 30 minutes. The reaction mixture was cooled and acidified with 2N hydrochloric acid (50 ml.), and the ether layer was separated, dried, and evaporated to dryness leaving an oil. This residual oil was dissolved in toluene (300 ml.), toluene-p-sulphonic acid (0.5 g.) was added, and the solution was heated under reflux in an Dean and Stark apparatus for 2 hours, while 0.5 ml. of water was collected. The toluene was evaporated under reduced pressure and the residual oil was chromatographed on silica (Merck's Grade 7734) using petroleum ether (b.p. 60°-80° C.) as the eluant, to give 6,7-dichloro-1-(4-chlorophenyl)-3,4-dihydronaphthalene as a white crystalline solid, m.p. 106°-108° C.





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[C:8](=O)[CH2:7][CH2:6][CH2:5]2.[ClH:14].[C:15]1(C)[CH:20]=[CH:19][C:18](S(O)(=O)=O)=[CH:17][CH:16]=1>C(OCC)C.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[C:8]([C:15]1[CH:20]=[CH:19][C:18]([Cl:14])=[CH:17][CH:16]=1)=[CH:7][CH2:6][CH2:5]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2CCCC(C2=CC1Cl)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ether layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving an oil
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux in an Dean and Stark apparatus for 2 hours, while 0.5 ml
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of water was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual oil was chromatographed on silica (Merck's Grade 7734)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2CCC=C(C2=CC1Cl)C1=CC=C(C=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
